alpha-Pinene

Description

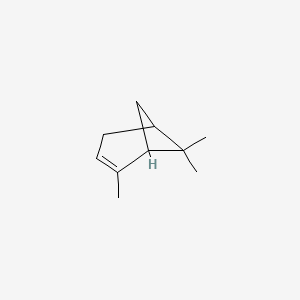

Structure

3D Structure

Properties

IUPAC Name |

2,6,6-trimethylbicyclo[3.1.1]hept-2-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16/c1-7-4-5-8-6-9(7)10(8,2)3/h4,8-9H,5-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRWFGVWFFZKLTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC2CC1C2(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16 | |

| Record name | ALPHA-PINENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1343 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

6993-66-4 | |

| Record name | Bicyclo[3.1.1]hept-2-ene, 2,6,6-trimethyl-, dimer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6993-66-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID4026501 | |

| Record name | alpha-Pinene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4026501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Alpha-pinene appears as a clear colorless liquid with a turpentine odor. Flash point 91 °F. Less dense than water and insoluble in water. Vapors are heavier than air. Used as a solvent., Liquid, Colorless liquid with an odor of turpentine; [HSDB], Colourless mobile liquid; warm, resinous, pine-like aroma | |

| Record name | ALPHA-PINENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1343 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Bicyclo[3.1.1]hept-2-ene, 2,6,6-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | alpha-Pinene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3591 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | alpha-Pinene | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1328/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

313.2 °F at 760 mmHg (NTP, 1992), 156 °C at 760 mm Hg | |

| Record name | ALPHA-PINENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1343 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ALPHA-PINENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/720 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

91 °F (NTP, 1992), 33 °C, 91 °F (33 °C) (CLOSED CUP) | |

| Record name | ALPHA-PINENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1343 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | alpha-Pinene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3591 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ALPHA-PINENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/720 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

ALMOST INSOLUBLE IN PROPYLENE GLYCOL & GLYCERINE, Sol in alcohol, chloroform, ether, glacial acetic acid, fixed oils, In water, 2.49 mg/L at 25 °C, Insoluble in water; soluble in oils, Soluble (in ethanol) | |

| Record name | ALPHA-PINENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/720 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | alpha-Pinene | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1328/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.858 (USCG, 1999) - Less dense than water; will float, Density: 0.8592 at 20 °C/4 °C, DENSITY: 0.8625 AT 15 °C, 0.855-0.860 | |

| Record name | ALPHA-PINENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1343 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ALPHA-PINENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/720 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | alpha-Pinene | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1328/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Density |

4.7 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.7 (Air = 1) | |

| Record name | ALPHA-PINENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1343 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ALPHA-PINENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/720 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

10 mmHg at 99.1 °F (NTP, 1992), 4.75 [mmHg], 4.75 mm Hg at 25 °C | |

| Record name | ALPHA-PINENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1343 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | alpha-Pinene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3591 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ALPHA-PINENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/720 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless, transparent liquid, COLORLESS, MOBILE LIQUID | |

CAS No. |

80-56-8, 25766-18-1, 2437-95-8 | |

| Record name | ALPHA-PINENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1343 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Pinene resin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25766-18-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (±)-α-Pinene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80-56-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bicyclo(3.1.1)hept-2-ene, 2,6,6-trimethyl-, homopolymer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025766181 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha-Pinene | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15573 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-Pinene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7727 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bicyclo[3.1.1]hept-2-ene, 2,6,6-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | alpha-Pinene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4026501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pin-2(3)-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.175 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DL-pin-2(3)-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.678 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALPHA-PINENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/720 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-67 °F (NTP, 1992), -62.5 °C | |

| Record name | ALPHA-PINENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1343 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ALPHA-PINENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/720 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

The Occurrence and Chemotypic Variability of α-Pinene in Nature: A Technical Guide

Abstract

α-Pinene, a bicyclic monoterpene, is one of the most widely distributed terpenes in the plant kingdom and a significant component of the essential oils of many conifers, aromatic herbs, and other plants.[1][2] Its prevalence and the variability of its concentration and enantiomeric forms—(+)-α-pinene and (-)-α-pinene—are of considerable interest to researchers in phytochemistry, pharmacology, and drug development. This technical guide provides an in-depth exploration of the natural sources of α-pinene, the biosynthetic pathways leading to its formation, the key factors influencing its variability, and the analytical methodologies for its extraction and quantification. This document is intended to serve as a comprehensive resource for scientists and professionals engaged in the study and application of this versatile natural compound.

Introduction: The Chemical Identity and Significance of α-Pinene

α-Pinene (C₁₀H₁₆) is a volatile organic compound characterized by a distinctive pine-like aroma.[3] It is a key constituent of turpentine and the essential oils of numerous plant species.[2][4] Structurally, it is an alkene containing a reactive four-membered ring, which makes it a precursor for the synthesis of other compounds.[1]

The significance of α-pinene extends beyond its aromatic properties. It serves several ecological functions for the plants that produce it, including defense against pests and pathogens and as a signaling molecule in plant-to-plant communication.[5] Furthermore, α-pinene has demonstrated a range of pharmacological activities, including anti-inflammatory, antimicrobial, antioxidant, and neuroprotective effects, making it a molecule of interest for therapeutic applications.[6][7][8][9]

α-Pinene exists as two enantiomers: (1R,5R)-(+)-α-pinene and (1S,5S)-(-)-α-pinene.[1][4] The distribution of these enantiomers varies geographically, with the (+)-isomer being more common in North American pines and the (-)-isomer more prevalent in European pines.[1][4][10] This stereochemical diversity adds another layer of complexity to its natural occurrence and biological activity.

Natural Distribution: A Survey of α-Pinene Rich Flora

α-Pinene is ubiquitously found in the plant kingdom, with particularly high concentrations in coniferous trees. However, a wide array of other plants also produce significant quantities of this monoterpene. The concentration of α-pinene can vary substantially between species, within different parts of the same plant, and depending on geographical location and environmental conditions.[2][11]

Coniferous Trees: The Primary Reservoir

The genus Pinus is the most well-known source of α-pinene. Turpentine, derived from pine resin, is a rich source of both α- and β-pinene.[4] Different pine species exhibit varying levels of α-pinene. For instance, oils from Pinus palustris Mill. and Pinus caribaea can contain up to 65% and 70% (+)-α-pinene, respectively.[2] Other coniferous genera like Picea (spruce) also contribute significantly to the atmospheric emissions of α-pinene.[1][12]

Aromatic Herbs and Shrubs

Beyond conifers, many aromatic plants are rich sources of α-pinene. The essential oil of rosemary (Rosmarinus officinalis) is a notable example, with α-pinene often being a major constituent.[1][13] The chemical composition of rosemary oil can vary significantly, leading to different chemotypes. For example, some Brazilian rosemary oils have been found to contain 40.55% to 45.10% α-pinene.[14] Other studies on rosemary have reported α-pinene content ranging from 13.5% to 37.7%.[13]

Eucalyptus Species

Several species within the Eucalyptus genus produce essential oils containing α-pinene, although its concentration can be highly variable. While 1,8-cineole is often the dominant compound in many eucalyptus oils, α-pinene can be present in significant amounts.[11][15] For example, one study found that the essential oil from the leaves of a particular Eucalyptus species contained 11.62% α-pinene.[15] However, other research on different Eucalyptus species did not report α-pinene as a major component, highlighting the species-specific nature of essential oil composition.[16]

Other Notable Plant Sources

α-Pinene has been identified in the essential oils of a diverse range of other plants, including:

-

Juniperus communis (Juniper)[7]

-

Coriandrum sativum (Coriander)[7]

-

Citrus species (e.g., orange peel oil)[1]

-

Ferula species[6]

The following table summarizes the α-pinene content in various natural sources, providing an overview of its widespread distribution.

| Plant Species | Family | Plant Part | α-Pinene Content (%) | Geographic Origin (if specified) | Reference(s) |

| Pinus palustris Mill. | Pinaceae | Resin/Oil | up to 65% | - | [2] |

| Pinus caribaea | Pinaceae | Oil | up to 70% | - | [2] |

| Rosmarinus officinalis | Lamiaceae | Essential Oil | 40.55 - 45.10% | Brazil | [14] |

| Rosmarinus officinalis | Lamiaceae | Essential Oil | 13.5 - 37.7% | Various | [13] |

| Rosmarinus officinalis | Lamiaceae | Volatile Oil | 20.14% | - | |

| Eucalyptus species | Myrtaceae | Leaves | 11.62% | - | [15] |

| Santriatrimera species | Burseraceae | - | Highest among several families studied | Gabon | [6] |

| Canarium schweinfurthii | Burseraceae | - | - | Cameroon | [6] |

Biosynthesis of α-Pinene in Plants

The biosynthesis of α-pinene, like all terpenes, originates from the fundamental five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). In plants, these precursors are synthesized via the methylerythritol 4-phosphate (MEP) pathway, which occurs in the plastids.

The key steps in the biosynthesis of α-pinene are as follows:

-

Formation of Geranyl Pyrophosphate (GPP): One molecule of IPP and one molecule of DMAPP are condensed to form the ten-carbon intermediate, geranyl pyrophosphate (GPP). This reaction is catalyzed by the enzyme GPP synthase.

-

Isomerization and Cyclization: GPP is then transformed into its isomer, linaloyl pyrophosphate. This intermediate undergoes a complex cyclization process, leading to the formation of a pinane cation intermediate.[5]

-

Formation of α-Pinene: The final step involves the elimination of a proton. The specific proton that is removed determines the final pinene isomer. Elimination of a methylene proton results in the formation of α-pinene, while the removal of a methyl proton leads to the synthesis of β-pinene.[5][18]

The following diagram illustrates the biosynthetic pathway leading to α-pinene.

Figure 1. Biosynthetic pathway of α-pinene.

Factors Influencing α-Pinene Variability

The concentration and enantiomeric composition of α-pinene in plants are not static but are influenced by a combination of genetic, developmental, and environmental factors. Understanding these factors is crucial for researchers aiming to standardize plant extracts or optimize the production of α-pinene.

-

Genetic Factors: The genetic makeup of a plant is the primary determinant of its capacity to produce α-pinene. Different species and even different chemotypes within the same species can exhibit vastly different essential oil profiles.[13]

-

Developmental Stage: The age of the plant and the specific developmental stage of a particular organ can influence α-pinene content. For example, the chemical diversity in the leaves of some Picea species increases with plant maturity.[12]

-

Plant Part: The distribution of α-pinene is not uniform throughout the plant. Leaves, stems, flowers, and fruits can have distinct essential oil compositions.[11][12]

-

Environmental Conditions: Abiotic factors such as temperature, light intensity, water availability, and soil composition can significantly impact the biosynthesis and emission of monoterpenes like α-pinene.[1]

-

Harvesting Time and Conditions: The time of day and the season of harvest can affect the α-pinene content in plant material.[2] Post-harvest handling, such as drying and storage conditions, can also lead to a decrease in terpene levels over time.[17]

-

Biotic Stress: Attacks by herbivores or pathogens can induce the production of α-pinene as part of the plant's defense response.[5]

Methodologies for Extraction and Analysis

Accurate quantification of α-pinene in plant matrices requires robust extraction and analytical techniques. The choice of methodology depends on the research objectives, the nature of the plant material, and the desired level of precision.

Extraction: Steam Distillation

Steam distillation is a widely used method for extracting essential oils from plant materials.[19][20][21] The process involves passing steam through the plant material to vaporize the volatile compounds, which are then condensed and collected.[19][20]

Experimental Protocol: Steam Distillation

-

Preparation of Plant Material: Fresh or dried plant material should be appropriately sized to allow for efficient steam penetration. For some materials, like Scots pine, a double distillation may be necessary to overcome waxy coatings.[22]

-

Apparatus Setup: Assemble the steam distillation apparatus, which typically consists of a boiling flask to generate steam, a biomass flask to hold the plant material, a still head, a condenser, and a collection vessel.[21] Ensure all connections are secure to prevent steam leakage.[22]

-

Distillation Process:

-

Fill the boiling flask with distilled water and heat it to produce steam.[21] The temperature for optimal steam distillation is typically between 60°C and 100°C.[19]

-

The steam passes through the plant material in the biomass flask, causing the essential oil glands to rupture and release their volatile contents.[19]

-

The mixture of steam and volatile compounds travels to the condenser.

-

Cool water circulating through the condenser cools the vapor, causing it to condense back into a liquid.[20][23]

-

-

Collection and Separation:

-

Yield Calculation: Weigh the collected essential oil and the initial plant material to calculate the extraction yield.[21][22]

Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography (GC) is the most appropriate technique for analyzing volatile compounds like terpenes.[24] When coupled with a mass spectrometer (MS), it allows for both the separation and identification of individual components in a complex mixture. Headspace sampling is often preferred as it allows for the direct analysis of the sample with minimal preparation.[24]

Experimental Protocol: Headspace GC-MS Analysis

-

Sample Preparation:

-

Headspace Autosampler Parameters:

-

Equilibrate the sealed vial at a specific temperature (e.g., 60°C) for a set time to allow the volatile compounds to partition into the headspace.[26]

-

Inject a specific volume of the headspace gas into the GC.

-

-

Gas Chromatography (GC) Parameters:

-

Injector: Use a split/splitless injector, with the split ratio optimized based on the sample concentration.[17]

-

Column: A capillary column with a suitable stationary phase (e.g., DB-5MS) is used for separation.

-

Oven Temperature Program: A temperature gradient is applied to the oven to separate the compounds based on their boiling points.

-

-

Mass Spectrometry (MS) Parameters:

-

Ionization: Electron ionization (EI) is typically used.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used.

-

Data Acquisition: The mass spectrometer is set to scan a specific mass range to detect the ions produced from the fragmentation of the eluted compounds.

-

-

Data Analysis:

-

Identify the peaks in the chromatogram by comparing their retention times and mass spectra to those of known standards and reference libraries.

-

Quantify the amount of α-pinene by integrating the peak area and comparing it to a calibration curve generated from standards of known concentrations.[17][25]

-

The following diagram illustrates a general workflow for the analysis of α-pinene variability in plant samples.

Figure 2. Workflow for analyzing α-pinene variability.

Conclusion

α-Pinene is a naturally abundant and chemically versatile monoterpene with significant ecological and pharmacological importance. Its occurrence and concentration in plants are governed by a complex interplay of genetic and environmental factors, leading to considerable chemotypic variability. A thorough understanding of its natural sources, biosynthesis, and the factors influencing its production is essential for researchers and professionals in various scientific disciplines. The methodologies of steam distillation for extraction and GC-MS for analysis provide robust tools for the accurate quantification of α-pinene, enabling further exploration of its properties and potential applications. This guide serves as a foundational resource to support these endeavors.

References

-

Alpha-pinene - The terpene with powerful anti-inflammatory and respiratory benefits. (2023, December 11). Retrieved from [Link]

- Bioactivity of Alpha–Pinene Compound on Essential Oil: A Review.

- Floyd, A. (2019, October 9). Headspace Gas Chromatography Mass Spectrometry Analysis of Terpenes. CannMed 2019.

- Abd El-Mageed, A. A., Osman, A. K., Tawfik, A. Q., & Mohammed, H. A. (2011). Chemical Composition of the Essential Oils of four Eucalyptus Species (Myrtaceae) from Egypt. Research Journal of Phytochemistry, 5(2), 115-122.

-

α-Pinene. In Wikipedia. Retrieved from [Link]

- Salehi, B., Upadhyay, S., Öztürk, M., Ekiert, H., & Sharifi-Rad, J. (2019).

- Banthorpe, D. V., & Le Patourel, G. N. (1972). The biosynthesis of (+)-α-pinene in Pinus species. Biochemical Journal, 130(4), 1055–1061.

- Franchina, F. A. (2025, April 14). Profiling Terpenoids in Cannabis with GC×GC-MS.

- Banthorpe, D. V., & Le Patourel, G. N. (1972). The biosynthesis of (+)-α-pinene in Pinus species. Biochemical Journal, 130(4), 1055-1061.

- Simplified Cannabis Terpene Profiling by GCMS. (n.d.). Shimadzu Scientific Instruments.

- Part 3: Distillation Methods—Steam Distill

- Chemical composition of essential oil from Eucalyptus leaves. (n.d.).

- Cannabis Terpene Testing - GC-MS/MS Analysis Solutions. (n.d.).

- Banthorpe, D. V., & Le Patourel, G. N. (1972). The biosynthesis of (+)- -pinene in Pinus species. Biochemical Journal, 130(4), 1055-61.

- Salehi, B., Upadhyay, S., Öztürk, M., Ekiert, H., & Sharifi-Rad, J. (2019).

- ElSohly, M. A., Gul, W., & Wanas, A. S. (2017). Analysis of Terpenes in Cannabis sativa L. Using GC/MS: Method Development, Validation, and Application. Planta Medica, 83(12/13), 1042-1051.

- Recent studies on pinene and its biological and pharmacological activities. (2021). EXCLI Journal, 20, 873–880.

- Boukhris, M., Bouaziz, M., Feki, I., Jemai, H., El Feki, A., & Sayadi, S. (2013). Eucalyptus oleosa Essential Oils: Chemical Composition and Antimicrobial and Antioxidant Activities of the Oils from Different Plant Parts (Stems, Leaves, Flowers and Fruits). Molecules, 18(2), 1695–1709.

- The Process of Essential Oil Distill

- Making essential oil by steam distill

- How to Distill Essential Oils: A Comprehensive Guide. (2024, February 4). Rocky Mountain Oils.

- Essential Oils

- Poudel, A., & Satyal, P. (2017). Chemotypic Characterization and Biological Activity of Rosmarinus officinalis. Foods, 6(4), 26.

- Alpha & Beta Pinene | Uses & Synthesis. (n.d.). Study.com.

- Chemical composition of Eucalyptus essential oils from Uruguay. (1990). Flavour and Fragrance Journal, 5(2), 91-95.

- Eucalyptus Essential Oil Defining Components. (n.d.). Sally's Organics.

- α-Pinene. (2012, May 14). American Chemical Society.

- The chemical composition of Rosemary - essential oil. (n.d.). BioNumbers.

- Judzentiene, A., & Stikliute, M. (2021). Dynamics of Isomeric and Enantiomeric Fractions of Pinene in Essential Oil of Picea abies Annual Needles during Growing Season. Plants, 10(4), 729.

- Extraction and purification of α-pinene; a comprehensive review. (2022). Critical Reviews in Food Science and Nutrition, 62(28), 7919-7937.

- Pinto, C. A. T., & Furiatti, D. A. (2001). Physico-chemical Evaluation of Rosmarinus officinalis L. Essential Oils. Brazilian Archives of Biology and Technology, 44(4).

- da Silva, A. C. R., Lopes, P. M., de Azevedo, M. M. B., Costa, D. C. M., Alviano, C. S., & Alviano, D. S. (2012). Biological Activities of α-Pinene and β-Pinene Enantiomers. Molecules, 17(6), 6305–6316.

- An optimized and validated 1H NMR method for the quantification of α-pinene in essentials oils. (2018). Talanta, 188, 46-52.

- Terpenic profile of different Rosmarinus officinalis extracts. (2017). Farmacia, 65(4), 564-569.

- Development and Validation of an Analytical Method for Quantitation of this compound in Rodent Blood and Mammary Gland by Headspace GC-MS. (2020). Journal of Analytical Toxicology, 44(9), 964-972.

- Development and validation of an analytical method for quantitation of this compound oxide in rodent blood and mammary tissue by GC/MS. (n.d.).

- A rapid GC-FID method for determination of sabinene, β-pinene, α-thujone and β-thujone in the essential oil of Kitchen Sage (Salvia officinalis L.). (2020).

- This compound (CAS 80-56-8) – Premium Natural Ingredient for Perfumery. (n.d.). Scentspiracy.

- Percentages of α-pinene and β-pinene in essential oils of needles of different Picea species. (n.d.).

- Development and validation of novel HPLC Method for Simultaneous determination of seven compounds(Alpha Pinene, Beta Pinene, Camphene, Pinene linalool, safrole, Anisaldehyde, Acetoanisole) in Anise essential oil. (2014). The Experiment, 27(4), 1880-1887.

Sources

- 1. α-Pinene - Wikipedia [en.wikipedia.org]

- 2. profdoc.um.ac.ir [profdoc.um.ac.ir]

- 3. This compound (CAS 80-56-8) – Premium Natural Ingredient for Perfumery — Scentspiracy [scentspiracy.com]

- 4. acs.org [acs.org]

- 5. This compound - The terpene with powerful anti-inflammatory and respiratory benefits - biocrates life sciences gmbh [biocrates.com]

- 6. ijprajournal.com [ijprajournal.com]

- 7. Therapeutic Potential of α- and β-Pinene: A Miracle Gift of Nature - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Therapeutic Potential of α- and β-Pinene: A Miracle Gift of Nature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Recent studies on pinene and its biological and pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Biological Activities of α-Pinene and β-Pinene Enantiomers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Eucalyptus oleosa Essential Oils: Chemical Composition and Antimicrobial and Antioxidant Activities of the Oils from Different Plant Parts (Stems, Leaves, Flowers and Fruits) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Chemotypic Characterization and Biological Activity of Rosmarinus officinalis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. scielo.br [scielo.br]

- 15. researchgate.net [researchgate.net]

- 16. scialert.net [scialert.net]

- 17. ssi.shimadzu.com [ssi.shimadzu.com]

- 18. study.com [study.com]

- 19. Part 3: Distillation Methods—Steam Distillation | doTERRA Essential Oils [doterra.com]

- 20. rockymountainoils.com [rockymountainoils.com]

- 21. engineering.iastate.edu [engineering.iastate.edu]

- 22. Making essential oil by steam distillation - Distillation Supplies [distillationsupplies.com]

- 23. purodem.com [purodem.com]

- 24. youtube.com [youtube.com]

- 25. Analysis of Terpenes in Cannabis sativa L. Using GC/MS: Method Development, Validation, and Application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Development and Validation of an Analytical Method for Quantitation of this compound in Rodent Blood and Mammary Gland by Headspace GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

The Architecture of Aroma: An In-Depth Technical Guide to α-Pinene Biosynthesis in Coniferous Trees

This guide provides a comprehensive exploration of the α-pinene biosynthesis pathway in coniferous trees, designed for researchers, scientists, and drug development professionals. Delving into the molecular intricacies, regulatory networks, and analytical methodologies, this document serves as a technical resource for understanding and harnessing this vital biogenic compound.

Introduction: The Significance of α-Pinene in Conifer Biology and Beyond

α-Pinene, a bicyclic monoterpene, is a primary component of the oleoresin that constitutes the defensive arsenal of coniferous trees against herbivores and pathogens.[1] This volatile organic compound not only contributes to the characteristic scent of pine forests but also plays a crucial role in chemical defense, acting as a toxin and a deterrent to invading insects.[1][2] The stereochemistry of α-pinene is a critical determinant of its biological activity and influences host selection by insects and their pheromone biosynthesis.[1] Beyond its ecological role, α-pinene is a valuable natural product with applications in flavorings, fragrances, pharmaceuticals, and as a precursor for high-density renewable fuels.[3][4] Understanding its biosynthesis is therefore of significant scientific and commercial interest.

The Core Biosynthetic Engine: From Isoprenoid Precursors to α-Pinene

The journey to α-pinene begins with the universal five-carbon building blocks of all isoprenoids: isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP).[5] In plants, these precursors are synthesized through two distinct pathways: the mevalonate (MVA) pathway in the cytosol and the methylerythritol 4-phosphate (MEP) pathway in the plastids.[3] In conifers, the MEP pathway, located in the plastids, is the primary source of IPP and DMAPP for monoterpene biosynthesis.[6]

The subsequent steps, leading to the formation of α-pinene, are catalyzed by a series of specialized enzymes:

-

Formation of Geranyl Diphosphate (GPP): The first committed step in monoterpene biosynthesis is the head-to-tail condensation of one molecule of DMAPP with one molecule of IPP. This reaction is catalyzed by geranyl diphosphate synthase (GPPS) , a prenyltransferase enzyme, to form the C10 intermediate, geranyl diphosphate (GPP).[5][7] Some coniferous species, like Picea abies, possess bifunctional isoprenyl diphosphate synthases that can produce both GPP and the C20 precursor for diterpenes, geranylgeranyl diphosphate (GGPP).[8][9]

-

Cyclization of GPP to α-Pinene: The final and decisive step is the cyclization of the linear GPP molecule into the bicyclic structure of α-pinene. This complex transformation is orchestrated by pinene synthase (PS) , a member of the terpene synthase (TPS) family of enzymes.[6][10] The enzyme catalyzes the isomerization of GPP to linalyl diphosphate, followed by a series of carbocation-driven cyclizations and rearrangements, culminating in the formation of either (+)-α-pinene or (-)-α-pinene.[2][11] Conifers can possess distinct enzymes, (+)-α-pinene synthase and (-)-α-pinene synthase, which produce the mirror-image products and share a moderate degree of amino acid identity.[1]

Sources

- 1. cDNA isolation, functional expression, and characterization of (+)-alpha-pinene synthase and (-)-alpha-pinene synthase from loblolly pine (Pinus taeda): stereocontrol in pinene biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Alpha-pinene - The terpene with powerful anti-inflammatory and respiratory benefits - biocrates life sciences gmbh [biocrates.com]

- 3. Metabolic engineering of Escherichia coli for the biosynthesis of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Metabolic engineering of Escherichia coli for the biosynthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Geranyl diphosphate synthase: Cloning, expression, and characterization of this prenyltransferase as a heterodimer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Bifunctional Geranyl and Geranylgeranyl Diphosphate Synthase Is Involved in Terpene Oleoresin Formation in Picea abies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Pinene synthase - Wikipedia [en.wikipedia.org]

- 11. α-Pinene is a terpene found in pine trees. Starting from geranyl ... | Study Prep in Pearson+ [pearson.com]

A Technical Guide to the Enantiomers of α-Pinene: From Stereochemistry to Differential Biological Significance

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Chirality in Bioactivity

In the realm of natural products and drug development, stereochemistry is not a trivial detail but a fundamental determinant of biological function. The spatial arrangement of atoms within a molecule can dictate its ability to interact with chiral biological targets such as enzymes, receptors, and DNA. α-Pinene, a bicyclic monoterpene, serves as a classic exemplar of this principle.[1][2] It exists as two non-superimposable mirror-image isomers, or enantiomers: (+)-α-pinene and (-)-α-pinene.[1][2][3] While possessing identical physicochemical properties like boiling point and density, these enantiomers often exhibit remarkably different, and sometimes opposing, pharmacological effects.[3][4] This guide provides an in-depth exploration of the distinct biological and therapeutic significance of α-pinene enantiomers, offering a technical resource for researchers aiming to harness their stereospecific potential.

Section 1: Physicochemical Properties and Natural Distribution

α-Pinene (C₁₀H₁₆) is a key constituent of essential oils from many coniferous trees, particularly those of the Pinus genus.[5][6] Its structure features a strained bicyclo[3.1.1]hept-2-ene skeleton with chiral centers at the C-1 and C-5 positions.[1] The natural distribution of its enantiomers is geographically distinct; (1R,5R)-(+)-α-pinene is more prevalent in North American pine species, whereas (1S,5S)-(-)-α-pinene is more common in those of European origin.[5] Racemic mixtures can be found in oils from eucalyptus and orange peel.[5]

| Property | (+)-α-Pinene (1R,5R) | (-)-α-Pinene (1S,5S) | Racemic α-Pinene |

| Molar Mass | 136.24 g/mol | 136.24 g/mol | 136.24 g/mol |

| Boiling Point | 155 °C | 155 °C | 155-156 °C[7] |

| Density | 0.858 g/mL at 20°C | 0.858 g/mL at 20°C | 0.858 g/mL at 20°C[5] |

| Solubility | Insoluble in water; soluble in oils and ethanol[2][8] | Insoluble in water; soluble in oils and ethanol[2][8] | Insoluble in water; soluble in oils and ethanol[2][8] |

| Appearance | Clear, colorless liquid[8] | Clear, colorless liquid[5] | Clear, colorless liquid[8] |

| Odor | Turpentine-like[8] | Turpentine-like[8] | Turpentine-like[8] |

Section 2: Differential Biological Activities and Pharmacological Significance

The therapeutic potential of α-pinene is vast, spanning anti-inflammatory, antimicrobial, neuroprotective, and antitumor activities.[1][6][9] However, these effects are often enantiomer-dependent, a critical consideration for targeted drug development.

Antimicrobial and Antifungal Effects

Stereoselectivity is profoundly evident in the antimicrobial actions of α-pinene. Multiple studies have demonstrated that (+)-α-pinene exhibits significant microbicidal activity against a range of fungi and bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[10][11][12] In stark contrast, (-)-α-pinene shows little to no antimicrobial effect at comparable concentrations.[10][11][12]

For instance, one study found that (+)-α-pinene was highly toxic to Candida albicans, achieving 100% killing of the inoculum within 60 minutes, while the bactericidal effect against MRSA occurred after 6 hours.[10][11] The same study detected no antimicrobial activity from the negative enantiomers up to a concentration of 20 mg/mL.[10][11] This suggests that the (+)-enantiomer interacts specifically with microbial targets, possibly by disrupting membrane integrity or inhibiting key enzymes like phospholipase and esterase.[10][11][13]

Table of Comparative Antimicrobial Activity:

| Organism | (+)-α-Pinene (MIC in µg/mL) | (-)-α-Pinene (MIC in µg/mL) |

| Candida albicans | 3,125[14] | No Activity Detected[10][11][14] |

| Cryptococcus neoformans | 117 | No Activity Detected[10][11] |

| Rhizopus oryzae | 390[14] | No Activity Detected[10][11][14] |

| MRSA | 4,150 | No Activity Detected[10][11] |

(Data sourced from a study by Silva et al., which reported microbicidal activity for positive enantiomers with MICs ranging from 117 to 4,150 µg/mL, and no activity for negative enantiomers up to 20 mg/mL[10][11])

Anti-inflammatory and Chondroprotective Effects

Inflammation is a key pathological process in numerous diseases, including osteoarthritis. Research has shown that (+)-α-pinene is a potent inhibitor of inflammatory pathways.[15][16] In human chondrocytes stimulated by interleukin-1β (IL-1β), (+)-α-pinene effectively inhibited the activation of NF-κB and JNK pathways.[15][16] This, in turn, suppressed the expression of downstream inflammatory genes like iNOS and catabolic enzymes such as MMP-1 and MMP-13, which are responsible for cartilage degradation.[15][16]

Crucially, these effects were found to be both isomer- and enantiomer-selective.[15][16] (-)-α-Pinene was significantly less active than its positive counterpart, and the related isomer, β-pinene, was inactive.[15] This highlights the specific structural requirements for interaction with the inflammatory signaling cascade, making (+)-α-pinene a promising candidate for anti-osteoarthritic drug development.[15][16]

Caption: Inhibition of IL-1β-induced inflammatory pathways by α-pinene enantiomers.

Neuroprotective and Neuromodulatory Effects

The central nervous system is another area where α-pinene enantiomers display distinct activities. Both enantiomers have been reported to have neuroprotective potential.[17] However, specific mechanisms show stereoselectivity. For instance, (-)-α-pinene has been identified as a positive modulator of GABA-A receptors, acting at the benzodiazepine binding site, which may contribute to anxiolytic effects.[5]

Furthermore, α-pinene is a known inhibitor of acetylcholinesterase (AChE), the enzyme that degrades the neurotransmitter acetylcholine.[5] This activity is relevant for enhancing memory and cognitive function and is a therapeutic target in Alzheimer's disease.[5][17] While both enantiomers show potential as AChE inhibitors, the precise differences in their potency and mechanism (e.g., interaction with the peripheral anionic site vs. the active site) are areas of ongoing research.[17][18] Studies have also shown α-pinene can provide neuroprotection in models of ischemia-reperfusion injury by reducing inflammation and apoptosis.[19][20]

Section 3: Experimental Protocol for Enantiomeric Analysis

The ability to accurately separate and quantify α-pinene enantiomers is paramount for research and quality control. Chiral gas chromatography (GC) is the gold standard for this application.[21]

Detailed Protocol: Chiral GC Analysis of α-Pinene Enantiomers

This protocol describes a validated method for the enantioselective separation of (+)- and (-)-α-pinene using a cyclodextrin-based chiral stationary phase. The causality for this choice lies in the ability of the cyclodextrin's chiral cavity to form transient, diastereomeric inclusion complexes with the enantiomers, leading to differential retention times and thus, separation.[21][22]

Materials and Equipment:

-

Gas Chromatograph (GC) with Flame Ionization Detector (FID)

-

Chiral Capillary Column: e.g., HP-CHIRAL-20β (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent β-cyclodextrin-based phase[22]

-

High-purity helium or hydrogen as carrier gas

-

Analytical standards of (+)-α-pinene and (-)-α-pinene

-

High-purity solvent (e.g., hexane or dichloromethane) for sample dilution

-

Autosampler vials and syringes

Step-by-Step Methodology:

-

Instrument Setup:

-

Temperature Program:

-

The oven temperature program is critical for achieving resolution. A representative program is:

-

Initial temperature: 50°C, hold for 1 minute.

-

Ramp 1: Increase to 70°C at a rate of 2°C/min.

-

Hold at 70°C for 4 minutes.

-

Ramp 2: Increase to 190°C at a rate of 12°C/min.

-

Hold at 190°C for 10 minutes to elute any less volatile compounds.

-

-

(This program is based on a published method and may require optimization for different columns or instruments).[22]

-

-

Sample and Standard Preparation:

-

Prepare a stock solution of each enantiomer standard at a known concentration (e.g., 1 mg/mL) in the chosen solvent.

-

Prepare a mixed standard containing both enantiomers to confirm peak identification and resolution.

-

Prepare unknown samples by diluting the essential oil or extract to an appropriate concentration (e.g., 1 µL/mL) to avoid column overload.[22]

-

-

Injection and Data Acquisition:

-

Inject a small volume (e.g., 1 µL) of the sample or standard. A high split ratio (e.g., 100:1) is typically used to ensure sharp peaks.[22]

-

Acquire the chromatogram. The enantiomers will elute as two separate, closely spaced peaks.

-

-

Data Analysis (Self-Validation):

-

Peak Identification: Inject individual standards of (+)-α-pinene and (-)-α-pinene to definitively identify the retention time of each.

-

Resolution (Rs): Calculate the resolution between the two enantiomer peaks using the formula Rs = 2(tR2 - tR1) / (w1 + w2). A baseline resolution (Rs ≥ 1.5) is ideal.

-

Quantification: Determine the percentage of each enantiomer (enantiomeric excess, ee%) by integrating the peak areas. ee% = [|Area(+) - Area(-)| / (Area(+) + Area(-))] x 100.

-

Caption: Workflow for the enantioselective analysis of α-pinene via Chiral GC.

Section 4: Implications for Drug Development and Future Directions

The pronounced stereospecificity of α-pinene's biological activities carries significant implications for the pharmaceutical industry.

-

Enhanced Potency and Reduced Side Effects: By isolating the more active enantiomer, such as (+)-α-pinene for antimicrobial or anti-inflammatory applications, it may be possible to develop drugs with higher potency at lower doses. This can reduce the metabolic load on the patient and minimize off-target side effects that might be associated with the less active or inactive enantiomer.

-

Novel Therapeutic Targets: The differential activity of the enantiomers provides a valuable tool for probing biological systems. For example, the fact that (-)-α-pinene modulates GABA-A receptors while (+)-α-pinene is a more potent anti-inflammatory agent suggests they interact with distinct molecular targets, opening avenues for developing highly specific drugs.[5][15]

-

Chiral Synthesis and Purification: The demand for enantiomerically pure compounds necessitates robust methods for asymmetric synthesis or efficient chiral separation from natural sources. α-Pinene itself can serve as a chiral auxiliary in the synthesis of other molecules.[1]

Future research should focus on:

-

Elucidating the precise molecular targets for each enantiomer across different biological systems.

-

Conducting comprehensive in vivo studies and clinical trials to validate the therapeutic potential of pure α-pinene enantiomers.

-

Investigating the pharmacokinetic and pharmacodynamic profiles (ADME) of individual enantiomers to understand how they are absorbed, distributed, metabolized, and excreted.

Conclusion

The case of (+)- and (-)-α-pinene provides a compelling illustration of chirality's central role in pharmacology. From antimicrobial and anti-inflammatory action to neuromodulation, the biological significance of this monoterpene is inextricably linked to its stereochemistry. For researchers and drug developers, recognizing and leveraging these enantiomer-specific properties is not merely an academic exercise but a crucial strategy for designing safer, more effective, and highly targeted therapeutics. A thorough understanding of the distinct profiles of each enantiomer, supported by robust analytical methodologies, will be essential to fully unlock the therapeutic promise held within this remarkable natural product.

References

-

Silva, A. C. R., Lopes, P. M., Azevedo, M. M. B., Costa, D. C. M., Alviano, C. S., & Alviano, D. S. (2012). Biological Activities of α-Pinene and β-Pinene Enantiomers. Molecules, 17(6), 6305–6316. Available from: [Link]

-

Rufino, A. T., Ribeiro, M., Judas, F., Salgueiro, L., Lopes, M. C., Cavaleiro, C., & Mendes, A. F. (2014). Anti-inflammatory and chondroprotective activity of (+)-α-pinene: structural and enantiomeric selectivity. Journal of Natural Products, 77(2), 264–269. Available from: [Link]

-

Rufino, A. T., Ribeiro, M., Judas, F., Salgueiro, L., Lopes, M. C., Cavaleiro, C., & Mendes, A. F. (2014). Anti-inflammatory and Chondroprotective Activity of (+)-α-Pinene: Structural and Enantiomeric Selectivity. Journal of Natural Products, 77(2), 264–269. Available from: [Link]

-

Lis-Balchin, M., Deans, S. G., & Eaglesham, E. (1998). Differences in Bioactivity between the Enantiomers of α-Pinene. Journal of Essential Oil Research, 11(3), 393-397. Available from: [Link]

-

Silva, A. C. R., Lopes, P. M., Azevedo, M. M. B., Costa, D. C. M., Alviano, C. S., & Alviano, D. S. (2012). Biological activities of α-pinene and β-pinene enantiomers. Molecules (Basel, Switzerland), 17(6), 6305–6316. Available from: [Link]

-

Wikipedia contributors. (n.d.). α-Pinene. Wikipedia. Available from: [Link]

-

Asekun, O. T., & Grierson, D. S. (2022). The pinene scaffold: its occurrence, chemistry, synthetic utility, and pharmacological importance. RSC Advances, 12(20), 12495-12517. Available from: [Link]

-

Silva, A., Lopes, P., & Azevedo, M. (2012). Biological Activities of α-Pinene and β-Pinene Enantiomers. Semantic Scholar. Available from: [Link]

-

Lis-Balchin, M., Deans, S. G., & Eaglesham, E. (1999). Differences in Bioactivity between the Enantiomers of α-Pinene. Journal of Essential Oil Research, 11(3), 393-397. Available from: [Link]

-

Politeo, O., Jukic, M., & Milos, M. (2011). The Acetylcholinesterase inhibitory activity of α-and ß-pinene enantiomers mixtures. Chemistry & Biodiversity, 8(9), 1545-1552. Available from: [Link]

-

Silva, A. C. R., Lopes, P. M., Azevedo, M. M. B., Costa, D. C. M., Alviano, C. S., & Alviano, D. S. (2012). Biological Activities of α-Pinene and β-Pinene Enantiomers. Molecules, 17(6), 6305–6316. Available from: [Link]

-

Silva, A., Lopes, P., Azevedo, M., Costa, D., Alviano, C., & Alviano, D. (2012). Biological Activities of α-Pinene and β-Pinene Enantiomers. ResearchGate. Available from: [Link]

-

Rinne, J., Janson, R., & Kesselmeier, J. (2009). Mirror image enantiomers of alpha-pinene. (−)-α-pinene S (1S,5S) is... ResearchGate. Available from: [Link]

-

Salehi, B., et al. (2019). Therapeutic Potential of α- and β-Pinene: A Miracle Gift of Nature. Biomolecules, 9(11), 738. Available from: [Link]

-

Cruz-Martins, N., et al. (2021). α- and β-Pinene. Encyclopedia.pub. Available from: [Link]

-

National Center for Biotechnology Information. (n.d.). (+-)-alpha-Pinene. PubChem. Available from: [Link]

-

Kasanen, J. P., Pasanen, A. L., Pasanen, P., & Vainiotalo, S. (1999). Stereospecificity of the sensory irritation receptor for nonreactive chemicals illustrated by pinene enantiomers. Archives of toxicology, 73(10-11), 544-551. Available from: [Link]

-

Akdeniz, B., Gulcan, M. D., & Yildiz, S. (2022). Investigation of antifungal activity mechanisms of alpha- pinene, eugenol, and limonene. CABI Digital Library. Available from: [Link]

-

Nóbrega, R. O., et al. (2023). α-Pinene: Docking Study, Cytotoxicity, Mechanism of Action, and Anti-Biofilm Effect against Candida albicans. Journal of Fungi, 9(3), 322. Available from: [Link]

-

Solomons, T. W. G., Fryhle, C. B., & Snyder, S. A. (2023). The Self-Disproportionation of Enantiomers (SDE) of α-Pinene via Evaporation off Silica Gel and Foam Fractionation—Validation of the Plausibility of SDE via Gas Chromatography (GC) for α-Pinene. Molecules, 28(13), 5121. Available from: [Link]

-

Mockute, D., Judzentiene, A., & Bernotiene, G. (2005). Chiral-phase capillary gas chromatography (GC) analysis of (1S)-(À)-and (1R)-(+)-enantiomers of a-pinene in the studied Juniperus communis L. ResearchGate. Available from: [Link]

-

Wikipedia contributors. (n.d.). Pinene. Wikipedia. Available from: [Link]

-

Agilent Technologies, Inc. (2011). Separation of a-pinene, limonene and linalool. Agilent. Available from: [Link]

-

Caring Sunshine. (n.d.). Ingredient: this compound. Available from: [Link]

-

Politeo, O., Jukic, M., & Milos, M. (2011). The Acetylcholinesterase inhibitory activity of α-and ß-pinene enantiomers mixtures. ResearchGate. Available from: [Link]

-

Schurig, V. (2001). Separation of enantiomers by gas chromatography. Journal of chromatography. A, 906(1-2), 275–299. Available from: [Link]

-

Khoshnazar, M., Parvardeh, S., & Bigdelou, M. R. (2020). This compound exerts neuroprotective effects via anti-inflammatory and anti-apoptotic mechanisms in a rat model of focal cerebral ischemia-reperfusion. Journal of stroke and cerebrovascular diseases, 29(10), 104977. Available from: [Link]

-

Miyazawa, M., & Yamafuji, C. (2005). Inhibition of Acetylcholinesterase Activity by Bicyclic Monoterpenoids. Request PDF. Available from: [Link]

-

Aouadhi, C., et al. (2013). Chemical composition and analyses of enantiomers of essential oil obtained by steam distillation of Juniperus oxycedrus L. Journal of Materials and Environmental Science, 4(6), 987-994. Available from: [Link]

-

Gorgan, L. D., et al. (2024). Neuroprotective effects of this compound against behavioral deficits in ketamine-induced mice model of schizophrenia: Focusing on oxidative stress status. Metabolic Brain Disease, 39(1), 227-240. Available from: [Link]

-

Khoshnazar, M., Parvardeh, S., & Bigdelou, M. R. (2020). This compound exerts neuroprotective effects via anti-inflammatory and anti-apoptotic mechanisms in a rat model of focal cerebral ischemia-reperfusion. ResearchGate. Available from: [Link]

-

da Silva, A. C. R., et al. (2012). Structural formulas of α-pinene and β-pinene enantiomers. ResearchGate. Available from: [Link]

-

Bonesi, M., et al. (2010). Acetylcholinesterase and butyrylcholinesterase inhibitory activity of Pinus species essential oils and their constituents. ResearchGate. Available from: [Link]

-

Gorgan, L. D., et al. (2024). Neuroprotective effects of this compound against behavioral deficits in ketamine-induced mice model of schizophrenia: Focusing on oxidative stress status. PubMed. Available from: [Link]

-

Kim, D. S., et al. (2015). This compound Exhibits Anti-Inflammatory Activity Through the Suppression of MAPKs and the NF-κB Pathway in Mouse Peritoneal Macrophages. The American journal of Chinese medicine, 43(4), 731–742. Available from: [Link]

-

Lab Fellows. (2023). This compound - The terpene with powerful anti-inflammatory and respiratory benefits. Lab Fellows. Available from: [Link]

-

Salehi, B., et al. (2019). Therapeutic Potential of α- and β-Pinene: A Miracle Gift of Nature. MDPI. Available from: [Link]

Sources

- 1. The pinene scaffold: its occurrence, chemistry, synthetic utility, and pharmacological importance - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00423B [pubs.rsc.org]

- 2. Therapeutic Potential of α- and β-Pinene: A Miracle Gift of Nature - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Stereospecificity of the sensory irritation receptor for nonreactive chemicals illustrated by pinene enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. α-Pinene - Wikipedia [en.wikipedia.org]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. Pinene - Wikipedia [en.wikipedia.org]

- 8. (+-)-alpha-Pinene | C10H16 | CID 6654 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Biological Activities of α-Pinene and β-Pinene Enantiomers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Biological activities of α-pinene and β-pinene enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. [PDF] Biological Activities of α-Pinene and β-Pinene Enantiomers | Semantic Scholar [semanticscholar.org]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Anti-inflammatory and chondroprotective activity of (+)-α-pinene: structural and enantiomeric selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. This compound exerts neuroprotective effects via anti-inflammatory and anti-apoptotic mechanisms in a rat model of focal cerebral ischemia-reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Separation of enantiomers by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. jmaterenvironsci.com [jmaterenvironsci.com]

An In-depth Technical Guide to the Pharmacological Properties of Alpha-Pinene Isolates

Foreword: The Therapeutic Promise of a Ubiquitous Monoterpene

Alpha-pinene (α-pinene), a bicyclic monoterpene, is one of the most widely distributed terpenes in nature, lending its characteristic aroma to pine forests and various other botanicals.[1] Beyond its role as a prominent component of essential oils, α-pinene has emerged as a molecule of significant interest in pharmacology and drug development.[1] Its diverse range of biological activities, including anti-inflammatory, neuroprotective, anticancer, and antimicrobial properties, underscores its potential as a lead compound for the development of novel therapeutics.[2] This technical guide provides a comprehensive overview of the pharmacological properties of α-pinene isolates, intended for researchers, scientists, and drug development professionals. We will delve into its fundamental characteristics, pharmacokinetic profile, core pharmacological activities with their underlying mechanisms, and key experimental protocols for its investigation.

Section 1: Fundamentals of this compound

Chemical Properties and Stereoisomerism

This compound (C10H16) is a bicyclic organic compound with two isomers found in nature: α-pinene and β-pinene.[1] Both isomers have two enantiomers, (+) and (-), resulting in four active isomers.[1] This stereoisomerism is a critical consideration in its pharmacological evaluation, as different enantiomers can exhibit distinct biological activities. For instance, only the positive enantiomers of α-pinene have been shown to possess significant antimicrobial activity against certain pathogens.[3]

Natural Occurrence and Biosynthesis

This compound is a major constituent of the essential oils of many coniferous trees, particularly those of the genus Pinus.[4] It is also found in rosemary, eucalyptus, and a variety of other plants.[5][6] The industrial production of α-pinene primarily relies on its extraction from gum turpentine, a product of tree tapping, or as a byproduct of the paper pulping process.[7]

Isolation and Purification Techniques

The purity of α-pinene isolates is crucial for accurate pharmacological assessment. Various methods, ranging from conventional to novel, are employed for its extraction and purification.[7][8][9][10][11]

| Extraction Method | Principle | Advantages | Disadvantages | Reference |

| Hydrodistillation/Steam Distillation | Separation of volatile compounds based on their boiling points using steam. | Simple, low cost. | Time-consuming, potential for thermal degradation of compounds. | [7][8] |

| Supercritical Fluid Extraction (SFE) | Utilizes a supercritical fluid (e.g., CO2) as the solvent for extraction. | High selectivity, no solvent residue, low operating temperatures. | High initial equipment cost. | [7][8] |

| Ultrasonic-Assisted Extraction (UAE) | Uses ultrasonic waves to disrupt cell walls and enhance solvent penetration. | Reduced extraction time and solvent consumption. | Potential for localized heating. | [7][8] |

| Microwave-Assisted Extraction (MAE) | Employs microwave energy to heat the solvent and plant material, accelerating extraction. | Fast, efficient, reduced solvent usage. | Requires specialized equipment, potential for non-uniform heating. | [7][8] |

-